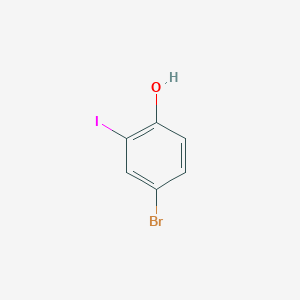

4-Bromo-2-iodophenol

描述

Significance of Polyhalogenated Phenols in Contemporary Organic and Medicinal Chemistry

Polyhalogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with multiple halogen atoms. Their importance in modern chemistry is multifaceted. In organic synthesis, the halogen substituents act as versatile functional handles, enabling a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, to form new carbon-carbon and carbon-heteroatom bonds. The position and nature of the halogens (e.g., F, Cl, Br, I) on the aromatic ring influence the molecule's reactivity, allowing for selective and controlled chemical transformations. scientificupdate.com This regioselectivity is crucial for the efficient construction of complex molecular architectures, making polyhalogenated phenols valuable intermediates in the synthesis of fine chemicals and pharmaceutical agents. scientificupdate.com

The process for producing polyhalogenated phenols can involve methods like the diazotization of a polyhalogenated aniline (B41778) followed by hydrolysis. google.com More recent methodologies focus on developing highly selective halogenation reactions. For instance, novel methods for dearomative spirolactonization and polyhalogenation of phenols have been developed using reagents like hypervalent iodine, which can introduce multiple halogen atoms in a single step under mild conditions. acs.orgacs.org These advancements highlight the ongoing effort to create efficient pathways to these important synthetic precursors. The resulting halogenated phenols are not just intermediates; many exhibit biological activity themselves, a trait that is actively explored in medicinal chemistry.

Overview of 4-Bromo-2-iodophenol's Strategic Importance in Scientific Investigations

This compound stands out as a strategically important reagent due to the distinct reactivity of its two different halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions, allowing for selective, stepwise functionalization of the aromatic ring. This differential reactivity is a key advantage, enabling chemists to introduce different molecular fragments at the ortho and para positions relative to the hydroxyl group in a controlled manner.

This compound serves as a key intermediate in the synthesis of more complex molecules, including bioactive compounds. Research has shown that derivatives of this compound can be used to create molecules with potential biological applications. For example, it is used as a building block for pharmaceuticals, where its structure can be modified to enhance binding affinity to biological targets like enzymes and receptors.

One of the most common methods for its synthesis involves a multi-step process starting from p-bromophenol. This process includes nitration to form 2-nitro-4-bromophenol, followed by reduction of the nitro group to an amino group to yield 2-amino-4-bromophenol (B1269491), and finally, a diazotization-iodination reaction to replace the amino group with iodine, affording the final product. chembk.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Molecular Formula | C₆H₄BrIO | nih.govchembk.comsynquestlabs.comlookchem.com |

| Molecular Weight | ~298.9 g/mol | nih.govsynquestlabs.comlookchem.com |

| Melting Point | 90°C | chembk.comchemdad.com |

| Boiling Point | 243.0 ± 25.0 °C (at 760 Torr) | chembk.comchemdad.com |

| Density | 2.369 ± 0.06 g/cm³ | chembk.comchemdad.com |

| CAS Number | 207115-22-8 | nih.govsynquestlabs.comlookchem.com |

Academic Research Trajectories and Future Outlook for this compound

The future of research involving this compound is aimed at leveraging its unique chemical properties for increasingly sophisticated applications. Current academic trajectories indicate a focus on several key areas. A primary direction is the development of novel catalytic systems that can further enhance the selectivity of reactions at either the bromine or iodine position. This would provide even greater control in multi-step syntheses and allow for the creation of highly complex and precisely functionalized molecules from a relatively simple starting material.

Furthermore, there is ongoing exploration into its use as a precursor for new bioactive compounds. Research into enzyme inhibition and the synthesis of potential therapeutic agents remains a significant driver. Future studies are likely to involve more detailed mechanistic investigations to understand precisely how derivatives of this compound interact with biological targets. The compound's utility in creating diverse molecular libraries for high-throughput screening in drug discovery is another promising avenue. As synthetic methodologies become more advanced, the strategic application of versatile building blocks like this compound will continue to be essential for pushing the boundaries of chemical and medicinal science.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIULWIJWDJDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448560 | |

| Record name | 4-Bromo-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207115-22-8 | |

| Record name | 4-Bromo-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 4 Bromo 2 Iodophenol and Its Congeners

Regioselective Synthesis Strategies for 4-Bromo-2-iodophenol

Achieving precise control over the placement of halogen substituents on the phenol (B47542) ring is critical. Several regioselective strategies have been developed to synthesize this compound with high purity and yield.

Diazotization and Directed Iodination of Ortho-Bromoaminophenol Precursors

A widely utilized and reliable method for the synthesis of this compound involves the diazotization of a 2-amino-4-bromophenol (B1269491) precursor, followed by a Sandmeyer-type iodination reaction. This multi-step process leverages well-established aromatic substitution chemistry to introduce the iodine atom specifically at the ortho-position relative to the hydroxyl group.

The synthesis commences with the reduction of 2-nitro-4-bromophenol. This reduction is typically achieved using iron powder and hydrochloric acid under controlled temperature conditions (around 70°C) to prevent dehalogenation or over-reduction, yielding 2-amino-4-bromophenol with approximately 90% efficiency. The subsequent diazotization of the resulting aminophenol, followed by treatment with an iodide source such as potassium iodide (KI), furnishes the target this compound. A general and convenient one-step method for the iodination of aromatic amines involves using a system of KI, sodium nitrite (B80452) (NaNO2), and p-toluenesulfonic acid (p-TsOH) in acetonitrile (B52724) at room temperature, which can yield aryl iodides in the range of 50-90%. organic-chemistry.org This approach avoids the need for low temperatures and minimizes the formation of isomeric byproducts that can complicate purification. organic-chemistry.org Another effective protocol utilizes an acidic ionic liquid, N-methyl-2-pyrrolidonum hydrosulfate, for the one-pot diazotization-iodination of aromatic amines, offering a green and efficient alternative. ijcce.ac.ir

Controlled Halogenation Protocols: Bromination of 2-Iodophenol (B132878) under Selective Conditions

An alternative regioselective approach involves the direct bromination of 2-iodophenol. The directing effects of the hydroxyl and iodo groups on the phenol ring guide the incoming bromine atom to the desired para-position. To achieve high selectivity and yield, the reaction conditions must be carefully controlled.

One effective protocol employs molecular bromine (Br₂) in a chlorinated solvent like chlorobenzene. The reaction is often catalyzed by a mild base such as triethylamine (B128534) hydrochloride. By maintaining a low temperature gradient (e.g., 5–15°C) and slowly adding the bromine over several hours, the formation of the undesired 6-bromo-2-iodophenol isomer can be minimized, leading to yields of over 99%. Another approach utilizes N-Bromosuccinimide (NBS) in acetonitrile at room temperature, which can also achieve regioselective bromination. lookchem.com The use of orthoperiodic acid in combination with sodium bromide in water presents a green chemistry approach for the bromination of phenols, offering excellent para-selectivity. researchgate.net

Multi-Step Synthesis through Functionalized Phenol Intermediates (e.g., 2-Nitro-4-bromophenol)

A versatile multi-step synthesis of this compound can be accomplished starting from p-bromophenol, proceeding through a 2-nitro-4-bromophenol intermediate. This pathway offers a high degree of control over the regiochemical outcome.

The initial step involves the nitration of p-bromophenol. Treating p-bromophenol with dilute nitric acid at room temperature regioselectively introduces a nitro group at the ortho-position, a result of the directing influence of the hydroxyl and bromine substituents. This step can yield approximately 85% of 2-nitro-4-bromophenol. Following the nitration, the nitro group is reduced to an amino group to form 2-amino-4-bromophenol. As previously described, this is typically accomplished using iron and hydrochloric acid. The final step is the diazotization of the 2-amino-4-bromophenol and subsequent iodination to yield this compound.

Advanced Catalytic Approaches in the Synthesis of this compound Derivatives

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve highly efficient and selective transformations. Palladium-catalyzed cross-coupling and nickel/photoredox dual catalysis represent the cutting edge in the synthesis and functionalization of dihalophenols like this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly relevant for the derivatization of this compound. google.combeilstein-journals.org Due to the differential reactivity of the C-I and C-Br bonds, selective coupling at the more reactive iodine-bearing carbon is achievable.

In a typical Sonogashira reaction, a palladium catalyst, often in conjunction with a copper(I) co-catalyst, facilitates the coupling. google.combeilstein-journals.org For instance, this compound can be selectively coupled with a terminal alkyne at the 2-position, leaving the bromo group intact for subsequent transformations. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. For example, Pd(PPh₃)₄ or PdCl₂(dppf) are effective catalysts for Suzuki-Miyaura cross-coupling reactions involving this substrate. mdpi.com The reaction can be further optimized by using a suitable solvent system like DMF/EtOH and a base such as aqueous Cs₂CO₃. Microwave irradiation has also been shown to reduce reaction times while maintaining high yields.

Recent advancements have also demonstrated the use of palladium catalysis in domino carbonylation-cyclization reactions of ortho-halophenols to produce benzoxazinones. diva-portal.org This highlights the versatility of palladium catalysis in constructing complex heterocyclic structures from precursors like this compound.

Nickel/Photoredox Dual Catalysis for Haloselective Functionalization

A groundbreaking approach for the selective functionalization of polyhalogenated aromatic compounds is the combination of nickel catalysis with photoredox catalysis. chemrxiv.orgsioc-journal.cnbeilstein-journals.orgrsc.org This dual catalytic system enables the chemoselective introduction of C(sp³)-hybridized groups at the more labile C-I bond of bromo(iodo)arenes, a transformation that is challenging with traditional methods. nih.gov

In this process, a photocatalyst absorbs light and initiates a single-electron transfer, which ultimately leads to the formation of an alkyl radical from a suitable precursor. This radical is then captured by a low-valent nickel complex, which subsequently undergoes reductive elimination with the bromo(iodo)arene, selectively cleaving the C-I bond and forming a new C-C bond. This "haloselective" cross-coupling is highly efficient, proceeds under mild, base-free conditions, and tolerates a wide range of functional groups, including protic ones. nih.gov This methodology allows for the sequential functionalization of dihaloarenes, where the first coupling occurs at the iodo-position, and a second C(sp³)-center can be installed at the bromo-position without the need for intermediate purification. nih.gov

Environmentally Benign Catalytic Systems for Phenol Halogenation (e.g., Aerobic Oxyiodination)

The imperative for green chemistry has catalyzed a shift from traditional halogenation methods, which often employ stoichiometric and hazardous reagents, towards more sustainable catalytic systems. globalscientificjournal.combeilstein-journals.org These modern approaches prioritize high atom economy, mild reaction conditions, and the reduction of toxic byproducts. globalscientificjournal.combeilstein-journals.org

A notable advancement in this area is the development of aerobic oxyiodination for the synthesis of iodophenols. researchgate.netcas.cn A highly efficient method utilizes a copper(II) nitrate (B79036) catalyst with iodine (I₂) as the iodinating agent and molecular oxygen as the terminal oxidant. researchgate.netcas.cn This reaction proceeds under mild conditions in water, an environmentally benign solvent, offering a green pathway with high atom economy. researchgate.netresearchgate.net The system demonstrates high activity for phenols bearing both electron-donating and electron-withdrawing groups and exhibits remarkable selectivity for the formation of para-iodo substituted phenols. researchgate.net

Other eco-friendly halogenation strategies include:

Electrochemical Halogenation : This technique offers a sustainable alternative by precisely controlling reaction conditions and minimizing the need for excess chemical reagents. globalscientificjournal.com Systems using a chromium-based catalyst have shown efficiency in the halogenation of phenol with chlorine, bromine, and iodine sources, favoring mono-halogenated products under mild temperatures (80°C). globalscientificjournal.com

Mechanochemistry : Catalyst-free halogenation of phenols has been achieved through liquid-assisted grinding with N-halosuccinimides (NXS, where X = Cl, Br, I). beilstein-journals.org This method, using an automated mortar and pestle with PEG-400 as a grinding auxiliary, provides mono-, di-, or tri-halogenated products in excellent yields within minutes by controlling the stoichiometry of the N-halosuccinimide. beilstein-journals.org

Visible-Light Photoredox Catalysis : A mild and efficient methodology for the bromination of phenols has been developed using visible-light-induced photoredox catalysis. beilstein-journals.org This process generates bromine in situ from the oxidation of bromide ions, demonstrating high chemical yield and regioselectivity. beilstein-journals.org

These innovative methods represent significant progress in the sustainable synthesis of halogenated phenols, minimizing environmental impact while maintaining high efficiency and selectivity. globalscientificjournal.combeilstein-journals.org

Strategic Derivatization and Functionalization of the this compound Scaffold

The this compound molecule is a valuable building block in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. acs.org The carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization. This bifunctional nature enables the strategic construction of complex molecules. scispace.com

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenol Ring

The phenolic hydroxyl group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. In this compound, the positions ortho to the hydroxyl group are occupied by iodine and a hydrogen atom, while the para position is blocked by bromine. The directing effects of the hydroxyl, bromine, and iodine groups collectively influence the regioselectivity of further substitutions on the aromatic ring. For instance, nitration of p-bromophenol with dilute nitric acid regioselectively yields 2-nitro-4-bromophenol, demonstrating the powerful directing effect of the hydroxyl group. While specific studies on electrophilic substitution of this compound are not extensively detailed in the provided context, the principles of electrophilic aromatic substitution suggest that the remaining vacant position ortho to the hydroxyl group would be the most probable site for reaction. nptel.ac.in

Carbon-Carbon Bond Formation via Modern Coupling Techniques (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and this compound is an excellent substrate for such transformations. The differential reactivity of the C-I and C-Br bonds allows for selective coupling. Typically, the more labile C-I bond reacts preferentially, allowing for a second, different coupling reaction to occur at the C-Br site.

Research has demonstrated the successful use of this compound in Suzuki-Miyaura reactions. For example, Pd/C has been used as a heterogeneous catalyst in water for the coupling of halophenols with phenol boronic acids. thieme-connect.comacs.orgnih.gov Microwave irradiation can significantly accelerate the reaction, particularly for less reactive bromophenols. thieme-connect.comnih.gov In one study, the successive coupling of this compound with 2.6 equivalents of o-hydroxyphenylboronic acid under microwave conditions at 150°C yielded the corresponding terphenol in 78% yield. thieme-connect.com

Optimization of Suzuki-Miyaura couplings with this substrate often involves careful selection of the catalyst, base, and solvent system. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) have been shown to enhance reactivity, and the use of microwave irradiation can dramatically reduce reaction times while maintaining high yields. scispace.com

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Substrate | Coupling Partner | Catalyst / Base / Solvent | Conditions | Product | Yield (%) | Reference |

| Bromo functionalized intermediate 17 (from this compound) | (3,5-Dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ / 1M Cs₂CO₃ (aq) / DMF/EtOH (1:1) | Microwave, 120°C, 20 min | Compound 19 (Stilbenoid analogue) | - | scispace.com |

| This compound | o-Hydroxyphenylboronic acid (2.6 equiv.) | Pd/C / KOH or TBAF | Microwave, 150°C | Terphenol | 78 | thieme-connect.com |

Carbon-Heteroatom Bond Formation via Nucleophilic Substitution and Cross-Coupling (e.g., C-S Coupling)

Beyond C-C bond formation, the halogenated scaffold of this compound is amenable to the formation of carbon-heteroatom bonds, which are crucial in many pharmaceutical and materials science applications. Transition metal-catalyzed cross-coupling reactions are the predominant methods for forging these bonds.

C-S bond formation, or thioetherification, can be achieved using copper-catalyzed cross-coupling reactions between aryl halides and thiols. researchgate.net A cost-effective and readily available CuI/DABCO catalytic system has been developed for the thioetherification of various aryl and heteroaryl halides, demonstrating excellent yields and good chemoselectivity. researchgate.net While direct examples with this compound are not specified, its aryl halide nature makes it a suitable candidate for such transformations.

Similarly, C-N bond formation via methods like the Buchwald-Hartwig amination allows for the coupling of aryl halides with amines. Palladium catalysts are commonly employed for this purpose. For instance, 3-aminobenzo[b]furans have been coupled with 1-bromo-3,4,5-trimethoxybenzene using a Pd(OAc)₂/rac-BINAP system to form C-N bonds. mdpi.com The principles of these reactions are applicable to the functionalization of the this compound scaffold.

Synthesis of Biologically Active Scaffolds: Benzofurans and Stilbenoid Analogues

This compound serves as a key starting material for the synthesis of various biologically active heterocyclic and polyphenolic compounds, most notably benzofurans and stilbenoid analogues. nih.govresearcher.life These scaffolds are present in numerous natural products and pharmaceuticals. nih.govacs.org

Benzofuran (B130515) Synthesis: The construction of the benzofuran ring often involves a palladium- and copper-catalyzed Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization (e.g., Cacchi reaction). unimi.itrsc.org The differential reactivity of this compound allows for selective Sonogashira coupling at the C-I position.

Table 2: Synthesis of Benzofuran Scaffolds from this compound

| Reactants | Catalyst / Conditions | Product Type | Overall Yield (%) | Reference |

| This compound, 4-ethynylanisole, 3,5-dimethoxy-1-iodobenzene | One-pot Sonogashira-Cacchi reaction | Bromo functionalized 2,3,5-trisubstituted benzofuran | - | unimi.it |

| This compound and subsequent steps | Three-step synthesis | 5,5'-(2-(4-hydroxyphenyl)benzofuran-3,5-diyl)bis(benzene-1,3-diol) | 63 | nih.govresearcher.liferesearchgate.net |

Stilbenoid Analogue Synthesis: Stilbenoids, a class of polyphenolic compounds, can also be synthesized using this compound derivatives. After initial functionalization (e.g., to form a benzofuran), the remaining bromine atom can be used as a handle for subsequent C-C bond formation via Heck or Suzuki coupling to append a styryl moiety. scispace.com For example, a bromo-functionalized benzofuran intermediate was subjected to a Heck reaction with 4-hydroxystyrene to generate a mixture of stilbenoid isomers. scispace.comresearchgate.net This strategic, sequential functionalization underscores the utility of this compound as a versatile platform for building complex, biologically relevant molecules.

Elucidation of Mechanistic Pathways in 4 Bromo 2 Iodophenol Transformations

Organic Reaction Mechanisms Involving 4-Bromo-2-iodophenol

The diverse functionalities on the this compound ring allow it to participate in a range of organic reactions, each proceeding through specific, well-defined mechanistic pathways. The regiochemical and stereochemical outcomes of these reactions are intricately controlled by the directing effects and relative reactivities of the hydroxyl, bromo, and iodo substituents.

Stereochemical and Regiochemical Control in Aromatic Substitution Reactions

Aromatic substitution reactions involving this compound are primarily dictated by the electronic nature and position of the existing substituents on the benzene (B151609) ring. These substituents control the position of attack by incoming reagents (regioselectivity).

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the directing effects of the substituents are paramount. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. researchgate.netnih.gov Conversely, the halogen substituents (-Br and -I) are deactivating groups due to their inductive electron withdrawal, yet they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. researchgate.netpnas.org

In this compound, the positions ortho to the powerfully activating -OH group are already occupied by iodine and a hydrogen (at C6). The position para to the -OH is occupied by bromine. This leads to a competition between the directing effects of the three substituents.

Activation/Deactivation: The -OH group strongly activates the ring, making it more susceptible to electrophilic attack than benzene itself. The deactivating effects of the halogens are largely overcome by the -OH group's influence. researchgate.net

Regioselectivity: The primary site for electrophilic attack is the carbon atom at position 6 (C6), which is ortho to the hydroxyl group and meta to both the bromine and iodine atoms. The strong ortho-directing effect of the hydroxyl group is the dominant factor. Steric hindrance from the bulky iodine atom at C2 further disfavors substitution at the other ortho position (C2 is already substituted) or adjacent positions, making C6 the most electronically and sterically favored site for an incoming electrophile. ucl.ac.uk

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the this compound ring is less common as the ring is not inherently electron-deficient. However, it can occur under specific conditions, particularly if a strong electron-withdrawing group were introduced to the ring. In such a scenario, the halogen atoms would act as leaving groups. The general reactivity order for halogens as leaving groups in NAS is F > Cl > Br > I, the opposite of the C-X bond strength order. rsc.org This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex, which is stabilized by more electronegative halogens. Therefore, if conditions forced an NAS reaction, the C-Br bond would be more likely to be targeted by a nucleophile than the C-I bond, assuming the reaction follows a typical SNAr mechanism.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OH | Resonance Donor, Inductive Withdrawer | Strongly Activating | ortho, para |

| -Br | Resonance Donor, Inductive Withdrawer | Weakly Deactivating | ortho, para |

| -I | Resonance Donor, Inductive Withdrawer | Weakly Deactivating | ortho, para |

Catalytic Cycles in Cross-Coupling Chemistry: Oxidative Addition, Transmetalation, and Reductive Elimination

This compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds. ucl.ac.ukresearchgate.net The utility of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more reactive than the C-Br bond, allowing for selective, stepwise functionalization.

The catalytic cycle for a typical cross-coupling reaction (e.g., Suzuki coupling) involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically a Palladium(0) complex. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the palladium catalyst selectively inserts into the C-I bond at the C2 position. This forms a Pd(II) intermediate.

Transmetalation: The organopalladium(II) intermediate then reacts with an organoboron compound (in a Suzuki reaction) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This selectivity allows for the initial coupling reaction to occur exclusively at the 2-position (iodine) while leaving the bromine at the 4-position untouched. The resulting 4-bromo-substituted phenol (B47542) can then be subjected to a second, different cross-coupling reaction under more forcing conditions to functionalize the 4-position, enabling the synthesis of complex, differentially substituted biaryls or other structures from a single starting material.

Table 2: Bond Dissociation Energies and Reactivity in Cross-Coupling

| Bond | Bond Dissociation Energy (approx. kJ/mol) | Relative Reactivity in Oxidative Addition |

| C-I | ~270 | High (Reacts First) |

| C-Br | ~330 | Medium (Reacts under more forcing conditions) |

| C-O (Phenolic) | ~420 | Low (Generally unreactive) |

Radical Intermediates and Pathways in Halogenation and Functionalization Reactions

Reactions involving this compound can also proceed through radical mechanisms, particularly when initiated by radical-generating reagents (e.g., AIBN) or UV light. The C-I bond is the most susceptible to homolytic cleavage due to its weakness, leading to the formation of an aryl radical.

The process typically begins with the homolysis of the C–I bond, which is weaker than both the C–Br and O–H bonds. This cleavage generates a 4-bromo-phenoxyl radical and an iodine radical. rsc.org

Ar-I → Ar• + I•

Once formed, the aryl radical (at C2) is a highly reactive intermediate that can participate in several reaction pathways: rsc.org

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another reagent to yield 4-bromophenol (B116583).

Intramolecular Cyclization: If an appropriate tethered group is present on the molecule, the aryl radical can undergo intramolecular cyclization, a key step in the synthesis of various heterocyclic scaffolds.

Intermolecular Addition: The radical can add to an external unsaturated compound (e.g., an alkene or alkyne), initiating a chain reaction for polymerization or functionalization.

Halogen Atom Transfer: In some cases, the initially formed radical can participate in a chain reaction where it abstracts a halogen from another molecule, propagating the radical species.

The regioselectivity of these radical reactions is inherently determined by the initial site of radical formation, which is almost exclusively at the C2 position due to the lability of the C-I bond.

Photochemical Reaction Mechanisms of this compound and Analogues

The absorption of ultraviolet (UV) light by this compound or its analogues can induce electronic transitions, populating excited states that lead to bond fission. The mechanistic pathways are highly dependent on the excitation wavelength and involve competition between the cleavage of different bonds within the molecule.

Competitive Bond Fission Dynamics: Carbon-Halogen vs. Oxygen-Hydrogen Cleavage

Upon UV photoexcitation, this compound and related halophenols exhibit a competition between the fission of the carbon-halogen (C-X) bonds and the oxygen-hydrogen (O-H) bond. researchgate.net The relative probability of these cleavage events is dictated by the bond strengths and the nature of the potential energy surfaces of the excited states.

C-I Bond Fission: The C-I bond is the weakest covalent bond in the molecule. Studies on 4-iodophenol (B32979) show that prompt C-I bond fission is a major dissociation channel upon excitation to its first absorption band. researchgate.net This process is often direct, occurring on a repulsive excited state potential energy surface, leading to fast fragmentation.

C-Br Bond Fission: The C-Br bond is stronger than the C-I bond. In studies of 4-bromophenol, C-Br bond fission also occurs but typically requires higher photon energies (shorter wavelengths) compared to C-I fission in 4-iodophenol. researchgate.net

O-H Bond Fission: The O-H bond, while strong, is also a site of photochemical activity. For phenol and many of its halogenated analogues, O-H bond fission occurs through a mechanism involving non-adiabatic coupling between the initially excited ππ* state and a dissociative πσ* state. ucl.ac.ukbristoldynamics.com This pathway competes directly with C-X bond fission.

For this compound, it is expected that C-I bond fission would be the dominant channel at lower energy (longer wavelength) UV excitation. As the photon energy increases, the pathways for C-Br and O-H fission become accessible, leading to a complex mixture of photoproducts. Studies on aqueous photolysis of similar compounds also suggest that loss of HX can occur, leading to carbene intermediates. rsc.orgpsu.edu

Wavelength-Dependent Photodissociation and Photofragmentation Studies

Research on halophenols has demonstrated a clear dependence of the fragmentation dynamics on the specific wavelength of UV light used for excitation. researchgate.netnih.gov

Longer Wavelengths (near 300 nm): For analogues like 4-iodophenol, excitation at longer UV wavelengths (e.g., ≤ 330 nm) almost exclusively leads to C-I bond fission. The resulting fragments often have anisotropic recoil distributions, indicating a rapid dissociation that occurs faster than molecular rotation. researchgate.net

Shorter Wavelengths (220-260 nm): As the excitation wavelength is decreased, the excess energy available to the molecule increases. This opens up additional dissociation channels. In 4-bromophenol, C-Br fission becomes significant in this range. researchgate.net Concurrently, the quantum yield for O-H bond fission also increases for most halophenols. researchgate.netrsc.org The fragmentation at these higher energies can become more statistical, with energy being redistributed within the molecule before dissociation.

Product Branching Ratios: The ratio of different photoproducts (e.g., I atoms vs. H atoms) is highly wavelength-dependent. For 4-iodophenol, the branching ratio of I*/I (spin-orbit excited vs. ground state iodine atoms) changes with wavelength, reflecting the different excited state surfaces being accessed. researchgate.net A similar complex dependency would be expected for this compound, with the branching ratio between (I + Br), H, and other fragments changing significantly across the UV spectrum.

Photoinduced Structural Rearrangements and Ring Opening (e.g., as observed in Halothiophenes)

The photochemistry of halogenated aromatic compounds, including those structurally related to this compound, often involves complex structural rearrangements and potential ring-opening pathways. arxiv.orgaip.org Studies on halothiophenes, for instance, provide valuable insights into these processes. arxiv.orgaip.orgaip.org Upon UV excitation, multiple product channels become energetically accessible, including not only carbon-halogen (C-X) bond fission but also carbon-sulfur (C-S) bond cleavage leading to ring-opening. arxiv.orgaip.orgaip.org

For 2-iodothiophene, UV excitation can lead to both C-I bond dissociation and ring-opening, although the latter is considered a minor pathway. arxiv.org The initial step is often a π→π* excitation, which then couples to dissociative n→σ* or π→σ* states associated with either the C-I or C-S bond coordinates. arxiv.org This is analogous to the photochemistry of iodobenzene, where complex wavelength-dependent photodissociation dynamics are observed. aip.org

The process of ring-opening in heterocyclic molecules like halothiophenes is significantly influenced by (n/π)σ* excited states. aip.org These states can facilitate the necessary C–S bond extension, leading to a conical intersection with the ground state potential energy surface (PES) and potentially resulting in fully ring-opened products. aip.org Following non-adiabatic transfer to the ground state, a biradical intermediate can form, which may then isomerize into various ring-opened structures. aip.org The entire process, from initial excitation to ring-opening and non-adiabatic coupling to the ground state, can occur on an ultrafast timescale, within hundreds of femtoseconds. nih.govarxiv.org

Aqueous Photoreaction Pathways: Formation of Reactive Intermediates (e.g., Carbenes, Benzoquinones)

In aqueous environments, the photolysis of halophenols, such as this compound, proceeds through several key pathways, often dictated by the position of the halogen substituent. ias.ac.innih.gov For 4-substituted halophenols, a primary photochemical reaction is the heterolytic cleavage of the carbon-halogen bond. ias.ac.innih.gov This process leads to the formation of a carbene, specifically 4-oxo-cyclohexa-2,5-dienylidene, which has been identified as the first detectable transient intermediate in nanosecond laser flash photolysis studies. ias.ac.inresearchgate.netpsu.edu

The fate of this carbene intermediate is highly dependent on the reaction conditions. ias.ac.in

In the presence of oxygen, the carbene reacts to form a benzoquinone-O-oxide, which subsequently yields p-benzoquinone. ias.ac.inpsu.edu

In an aqueous medium without other reactants, the carbene can react with water to produce hydroquinone. ias.ac.in

The carbene can also react with another molecule of the parent halophenol, leading to the formation of a halogenodihydroxybiphenyl. ias.ac.in

The photolysis of 4-chlororesorcinol, which has structural similarities to both ortho- and para-halophenols, demonstrates the concurrent formation of both a ketene (B1206846) (from ortho-dechlorination) and a carbene (from para-dechlorination). nih.gov This suggests that similar competitive pathways could be possible for di-halogenated phenols like this compound.

Electrochemical Reaction Mechanisms of this compound and Related Halogenated Aromatics

The electrochemical behavior of this compound and its analogs is characterized by complex redox processes and electron transfer mechanisms that are fundamental to their transformation and degradation.

Investigation of Redox Processes and Electron Transfer Mechanisms

The electrochemical reduction of halogenated aromatic compounds typically involves the cleavage of the carbon-halogen (C-X) bond. psu.edu This process is generally an irreversible, diffusion-controlled, two-electron process. psu.edu The initial and determining step is often a one-electron transfer to the molecule, forming a radical anion. psu.eduunimi.it

Two primary mechanisms are proposed for this reductive cleavage:

Stepwise Mechanism: An initial electron transfer forms a radical anion intermediate. This intermediate then undergoes C-X bond cleavage to produce an aryl radical and a halide ion. The aryl radical is subsequently reduced in a second electron transfer step. psu.eduunimi.ituantwerpen.be

Concerted Mechanism (Dissociative Electron Transfer - DET): The electron transfer and bond cleavage occur in a single, concerted step, directly yielding the aryl radical and the halide ion without the formation of a stable radical anion intermediate. unimi.ituantwerpen.be

The specific mechanism depends on factors such as the molecular structure of the halide, the nature of the halogen, and the electrode material. unimi.it For instance, silver electrodes have shown remarkable electrocatalytic activity for the reduction of many organic halides, particularly those that proceed via a concerted DET mechanism. unimi.it The electrochemical half-wave potentials for these reactions are a key parameter for characterizing the molecular reactivity. psu.edu

The oxidation of phenols in aqueous media can also proceed through different pathways, including proton-coupled electron transfer (PCET), where an electron and a proton are transferred together. pnas.orgpnas.org This can occur in a stepwise fashion (electron transfer followed by proton transfer or vice versa) or in a concerted manner (CPET). pnas.orgpnas.org

Electrochemical Oxidation Pathways and Dimerization Processes

The electrochemical oxidation of phenols, including halogenated derivatives, can lead to dimerization and the formation of polymeric films on the electrode surface. pnas.orgacs.org The oxidation of a phenol typically involves the loss of one electron to form a phenoxy radical. scielo.org.mx These radicals can then couple with each other.

For instance, the electrochemical oxidation of p-unsaturated phenols provides a biomimetic route to produce dimeric natural products and their analogs with high regiocontrol. nih.gov Similarly, the electrochemical oxidation of halogenated anilines, which are structurally related to halogenated phenols, primarily follows a dimerization pathway. researchgate.net In the case of 4-bromo- and 2,4-dibromoanilines, the para-substituent is eliminated during the dimerization step. researchgate.net

Advanced protocols for the electrochemical coupling of electron-rich and halogenated phenols have been developed, utilizing electrolytes like trifluoroacetic acid and graphite (B72142) electrodes, which allows for efficient homocoupling. acs.org

Electrocatalytic Degradation Mechanisms of Halogenated Phenolics

Electrocatalytic methods are promising for the degradation of halogenated organic pollutants under mild conditions. provectusenvironmental.com These techniques can be broadly categorized into electrochemical reduction and oxidation. provectusenvironmental.com

Electrochemical Reduction: Electrocatalytic hydrodehalogenation (ECH) is a common indirect reduction method. provectusenvironmental.com It involves the generation of adsorbed hydrogen atoms (H_ads) on the surface of a metal catalyst, which then react with the adsorbed halogenated organic molecule to cleave the C-X bond. acs.org The choice of cathode material is critical, with metals like palladium and silver showing high catalytic activity. uantwerpen.beacs.org Direct electrochemical reduction involves the direct transfer of an electron from the cathode to the organic molecule, leading to the fragmentation of the C-X bond. provectusenvironmental.com

Electrochemical Oxidation: This method relies on the generation of strong oxidizing agents, such as hydroxyl radicals (•OH), at the anode. mdpi.com These radicals then attack and degrade the halogenated phenolic compounds. mdpi.com The degradation can proceed through hydroxylation of the aromatic ring, followed by ring cleavage to form smaller organic acids. mdpi.com The efficiency of this process is highly dependent on the anode material, with electrodes like Ti/RuO2-TiO2@Pt showing high performance. mdpi.com In some cases, the oxidation of phenols can lead to the formation of phenoxy radicals via a one-electron loss. scielo.org.mx

The degradation of pentahalogenated phenols using a combined photocatalytic and enzymatic process has also been demonstrated, where horseradish peroxidase utilizes H2O2 to convert the phenols into radicals that subsequently polymerize and precipitate. nih.gov

Advanced Analytical and Spectroscopic Characterization of 4 Bromo 2 Iodophenol

Structural Elucidation and Conformation Analysis

The precise identification and structural confirmation of 4-Bromo-2-iodophenol, including the differentiation from its isomers, rely on a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Intramolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between isomers of brominated and iodinated phenols. news-medical.netoxinst.com The substitution pattern on the aromatic ring gives rise to unique chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, allowing for unambiguous identification of the ortho-, meta-, and para- positions of the hydroxyl, bromo, and iodo substituents. oxinst.com For this compound, the specific arrangement of these groups results in a distinct set of signals in the aromatic region of the NMR spectrum.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further structural confirmation by revealing correlations between adjacent protons (¹H-¹H COSY) and between protons and their directly attached carbon atoms (¹H-¹³C HSQC). news-medical.net These methods are particularly effective in differentiating regioisomers by mapping the connectivity within the molecule. news-medical.netresearchgate.net

Furthermore, NMR can be employed to study weak intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the adjacent iodine atom. rsc.org The chemical shift of the hydroxyl proton can be sensitive to such interactions, providing insight into the conformational preferences of the molecule in solution. rsc.orgresearchgate.net Studies on similar 2-halophenols have shown that weak intramolecular hydrogen bonding can exist, with the strength of the interaction being influenced by the nature of the halogen. rsc.orgcdnsciencepub.com

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 7.05 | dd | J=2.1 |

| ¹³C | 156.8, 140.2, 126.7, 122.8, 118.3, 85.3 | - | - |

Note: The data presented is based on typical values and may vary depending on the solvent and experimental conditions. The ¹³C NMR data lists the predicted chemical shifts for the aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. It provides an accurate mass measurement with a high degree of precision, which helps in confirming the molecular formula, C₆H₄BrIO. rsc.orguni.lu This is particularly useful in distinguishing it from other compounds with the same nominal mass.

In addition to accurate mass determination, HRMS provides detailed information about the fragmentation patterns of the molecule under ionization. The analysis of these fragments in MS/MS spectra helps to elucidate the structure of the parent molecule. nih.gov The cleavage of the C-Br and C-I bonds, as well as the loss of the hydroxyl group, results in characteristic product ions. The relative abundance of these ions can provide further evidence for the specific isomeric structure of this compound. nih.govimrpress.com

Interactive Table: HRMS Data for this compound

| Ion/Fragment | Calculated m/z | Observed m/z |

| [M+H]⁺ | 298.85631 | Typically within a few ppm of calculated |

| [M-H]⁻ | 296.84175 | Typically within a few ppm of calculated |

| [M]⁺ | 341.8752 | 341.8745 |

Note: The observed m/z values are from experimental data and may have slight variations. The [M]⁺ value corresponds to the methoxy-protected derivative.

Photophysical and Photochemical Characterization Techniques

Understanding the interaction of this compound with light is fundamental to predicting its environmental fate and potential applications in photochemistry.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is used to investigate the electronic transitions within the this compound molecule. msu.eduwilliams.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. msu.edu The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions. du.edu.egbeilstein-journals.org

Interactive Table: UV-Vis Absorption Data for Related Halophenols

| Compound | λmax (nm) | Solvent |

| 4-Iodophenol (B32979) | ~225 | Vapour |

| 4-Bromophenol (B116583) | ~220 | Vapour |

| 4-Chlorophenol (B41353) | ~220 | Vapour |

Note: This data is for related compounds and provides an indication of the expected absorption regions for this compound. The exact λmax for this compound may differ.

Time-Resolved Laser Spectroscopy (e.g., Nanosecond Laser Flash Photolysis) for Transient Species Detection

Time-resolved laser spectroscopy techniques, such as nanosecond laser flash photolysis, are powerful tools for studying the short-lived transient species generated upon photoexcitation of this compound. numberanalytics.comhelmholtz-berlin.de This method involves exciting the sample with a short, high-intensity laser pulse and then monitoring the subsequent changes in absorption over time. numberanalytics.com

Studies on similar halophenols have shown that photoexcitation can lead to the formation of transient species like phenoxyl radicals and solvated electrons. researchgate.netpsu.edu For 4-halophenols, the formation of a carbene intermediate has also been proposed. researchgate.netpsu.eduias.ac.in In the case of this compound, laser flash photolysis can be used to detect and characterize the decay kinetics of the resulting transient species, providing insights into the primary photochemical pathways. iaea.orgresearchgate.netresearchgate.net The presence of both bromine and iodine atoms may lead to competitive C-Br and C-I bond cleavage, and this technique can help to elucidate the dynamics of these processes. researchgate.net

Photofragment Translational Spectroscopy for Kinetic Energy Release Distributions

Photofragment translational spectroscopy is a sophisticated technique used to study the dynamics of photodissociation events. nih.gov It measures the kinetic energy and angular distribution of the fragments produced when a molecule is broken apart by light. aip.org This information provides deep insights into the nature of the dissociative electronic states and the energy partitioning during bond cleavage. aip.orgchemrxiv.orgresearchgate.net

For halophenols, this technique has been used to investigate the competition between C-X (halogen) and O-H bond fission. researchgate.net Studies on 4-iodophenol and 4-bromophenol have shown that upon UV excitation, both C-I/C-Br and O-H bond cleavage can occur. researchgate.netresearchgate.netscience.gov The kinetic energy release distributions (TKER) for the halogen and hydrogen atom fragments provide information about the bond dissociation energies and the vibrational and rotational states of the co-fragments. researchgate.netaip.org For this compound, this technique could be used to probe the selective cleavage of the C-I versus the C-Br bond at different excitation wavelengths and to understand the influence of the second halogen on the dissociation dynamics. researchgate.net

Interactive Table: Bond Dissociation Energies for Related Halophenols

| Bond | Dissociation Energy (cm⁻¹) |

| D₀(4-IPhO−H) | 29770 ± 100 |

| D₀(4-BrPhO−H) | 29790 ± 100 |

| D₀(4-HOPh−Br) | 28700 |

Note: This data is for related compounds and serves as a reference for the expected bond energies in this compound.

Electrochemical Characterization Methodologies

Electrochemical methods are powerful tools for probing the intricate details of electron transfer processes. For this compound, these techniques can elucidate the mechanisms of its oxidation and reduction, the stability of its redox products, and the kinetics of its reactions at an electrode-electrolyte interface.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of a species in solution. derpharmachemica.combasinc.com By scanning the potential of an electrode linearly with time and measuring the resulting current, a voltammogram is produced that provides information on the potentials at which oxidation and reduction occur.

For this compound, the primary electrochemical event of interest is the oxidation of the phenolic hydroxyl group. This process is typically irreversible, as the initially formed phenoxy radical can undergo subsequent chemical reactions, such as polymerization or decomposition, leading to the absence of a corresponding reduction peak on the reverse scan. electrochemsci.orgscielo.org.mx The presence of both bromine and iodine substituents on the aromatic ring influences the oxidation potential. Electron-withdrawing halogen atoms generally make the phenol (B47542) more difficult to oxidize, shifting the oxidation peak to more positive potentials compared to unsubstituted phenol. researchgate.net

The electrochemical reduction of the carbon-halogen bonds is also a possible redox event. The carbon-iodine bond is generally easier to reduce than the carbon-bromine bond due to its lower bond dissociation energy. Therefore, a cathodic peak corresponding to the reductive deiodination could potentially be observed at negative potentials.

A typical CV experiment for this compound would involve recording voltammograms at various scan rates. For a diffusion-controlled process, the peak current (ip) is proportional to the square root of the scan rate (ν1/2). nih.gov Deviations from this relationship can indicate that the redox process is complicated by adsorption of the analyte or products onto the electrode surface. electrochemsci.org

| Parameter | Expected Value/Behavior for this compound | Significance | Analogous Compound Data Source(s) |

| Anodic Peak Potential (Epa) | ~ +0.6 to +0.9 V (vs. Ag/AgCl) | Potential at which the phenolic group is oxidized. Influenced by solvent, pH, and electrode material. | scielo.org.mxresearchgate.net |

| Cathodic Peak Potential (Epc) | Not typically observed for oxidation | Indicates the irreversibility of the phenol oxidation due to follow-up reactions of the phenoxy radical. | scielo.org.mx |

| Peak Current Ratio (ipa/ipc) | N/A (for irreversible oxidation) | A ratio of ~1 is characteristic of a reversible redox couple. basinc.com | basinc.com |

| Peak Current (ip) vs. ν1/2 | Linear relationship | Suggests the reaction rate is controlled by the diffusion of the analyte to the electrode surface. | nih.gov |

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, diffusion, and capacitance. researchgate.netlew.ro By applying a small amplitude AC potential over a wide range of frequencies, the impedance of the system is measured.

When studying this compound, EIS can be used to model the interface during its oxidation. The resulting data is often presented as a Nyquist plot. For phenolic compounds, these plots typically show a semicircle at high frequencies, corresponding to the charge transfer resistance (Rct), and a linear portion at low frequencies (Warburg impedance), related to diffusion-limited processes. lew.rotechconnect.org

The charge transfer resistance (Rct) is a key parameter, representing the kinetic barrier to the electron transfer reaction at the electrode surface. A smaller Rct value implies faster kinetics. mdpi.com During the oxidation of this compound, the formation of an insulating polymer film on the electrode surface, a common phenomenon for phenols, would lead to a significant increase in the Rct value. electrochemsci.org

Disclaimer: The following table presents typical EIS parameters and their interpretation in the context of halophenol electrochemistry. The values are illustrative.

| EIS Parameter | Typical Interpretation for this compound System | Significance | Analogous Compound Data Source(s) |

| Solution Resistance (Rs) | Resistance of the electrolyte solution. | Represents the starting point on the Z' axis of the Nyquist plot. | lew.ro |

| Charge Transfer Resistance (Rct) | Resistance to the oxidation of the phenolic group. | The diameter of the semicircle in the Nyquist plot; indicates the kinetics of the electron transfer reaction. | lew.romdpi.com |

| Double Layer Capacitance (Cdl) | Capacitance of the interface between the electrode and the solution. | Derived from the frequency at the top of the semicircle; reflects the nature of the electrode surface. | researchgate.net |

| Warburg Impedance (Zw) | Impedance due to mass transfer (diffusion) of the analyte. | Appears as a 45° line at low frequencies, indicating diffusion control. | lew.ro |

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used for quantitative analysis. wikipedia.org It involves applying a series of potential pulses on top of a linear potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. pineresearch.comopenaccesspub.org This method effectively minimizes the background charging current, resulting in a significantly improved signal-to-noise ratio compared to CV. wikipedia.org

DPV is particularly well-suited for determining trace concentrations of phenolic compounds in various samples. rsc.org For this compound, a DPV method would likely show a well-defined oxidation peak at a potential similar to that observed in CV. The height of this peak is directly proportional to the concentration of this compound over a certain range. This linear relationship forms the basis of a calibration curve for quantitative measurements.

The high sensitivity of DPV allows for the determination of very low concentrations, often in the micromolar (µM) or even nanomolar (nM) range, making it a valuable tool for environmental monitoring or quality control applications where trace levels of such compounds may be present. rsc.orgrsc.org

Disclaimer: The following table provides hypothetical yet realistic performance metrics for a DPV-based sensor for this compound, based on data for other halophenols.

| Performance Metric | Plausible Value/Range | Description | Analogous Compound Data Source(s) |

| Linear Dynamic Range | e.g., 0.1 µM to 100 µM | The concentration range over which the peak current is directly proportional to the analyte concentration. | rsc.orgrsc.org |

| Limit of Detection (LOD) | e.g., 10 - 50 nM (S/N = 3) | The lowest concentration of the analyte that can be reliably detected above the background noise. | rsc.orgrsc.org |

| Sensitivity | e.g., 0.5 - 5.0 µA µM-1 cm-2 | The slope of the calibration curve, indicating the change in current response per unit change in concentration. | rsc.org |

| Repeatability (RSD) | < 5% | The precision of the measurement for multiple analyses of the same sample, expressed as relative standard deviation. | sae.org |

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Iodophenol

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the stability, reactivity, and spectroscopic properties of 4-Bromo-2-iodophenol. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Table 1: Representative Parameters for DFT Calculations on Halogenated Phenols

| Parameter | Typical Value/Method | Purpose | Source |

|---|---|---|---|

| Functional | B3LYP | A hybrid functional that balances accuracy and computational cost for geometry optimization and energy calculations. | rsc.orgliverpool.ac.uk |

| Basis Set | 6-311G(d,p) or 6-311++G(d,p) | Describes the atomic orbitals used to build the molecular orbitals. The added polarization (d,p) and diffuse (++) functions are crucial for accurately modeling non-covalent interactions and anions. | rsc.orgliverpool.ac.ukacs.org |

| Solvent Model | PCM (Polarizable Continuum Model) | Simulates the effect of a solvent on the molecule's properties, which is essential for comparing with experimental results in solution. | diva-portal.org |

This table is generated based on common practices in computational chemistry for similar molecules and is for illustrative purposes.

To accurately describe the behavior of this compound upon absorption of light (i.e., its photochemistry), more sophisticated ab initio methods are required. Techniques like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are used to calculate the potential energy surfaces (PESs) of electronic excited states. researchgate.netaip.org

A critical aspect for molecules containing heavy atoms like iodine and bromine is spin-orbit coupling (SOC). researchgate.netlp.edu.ua SOC is the interaction between the electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. This effect is significantly stronger for iodine than for bromine. researchgate.net High-level calculations, such as SOC-CASPT2, are essential to model this phenomenon. researchgate.netresearchgate.net These calculations show that SOC mixes singlet and triplet electronic states, which can open up new, rapid dissociation pathways that are otherwise "forbidden." researchgate.netaip.org For 4-iodophenol (B32979), SOC is so significant that it fundamentally alters its photochemistry compared to lighter halophenols, making it behave more like an iodobenzene. researchgate.net

Table 2: Comparison of Calculated Properties for 4-Halophenols (Y=I, Br, Cl)

| Property | 4-Iodophenol (4-IPhOH) | 4-Bromophenol (B116583) (4-BrPhOH) | 4-Chlorophenol (B41353) (4-ClPhOH) |

|---|---|---|---|

| Spin-Orbit Coupling Strength | Very Strong | Moderate | Weak |

| Primary Long-Wavelength Absorption | Transitions to mixed singlet-triplet states | S1(¹ππ*) state | S1(¹ππ*) state |

| Calculated C-Y Bond Strength | Weakest | Intermediate | Strongest |

| Dominant Photodissociation Channel (Long λ) | Prompt C-I bond fission | Statistical C-Br bond fission (after IC) | O-H bond fission (via tunneling) |

This table is based on the findings from the comprehensive study by Sage et al. researchgate.net

Molecular Dynamics and Reaction Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual window into chemical processes as they happen.

Simulations of the photodissociation of 4-halophenols reveal a fascinating competition between the cleavage of different chemical bonds. researchgate.netnih.gov Upon UV excitation, the molecule can release a hydrogen atom (from the O-H group), a bromine atom, or an iodine atom. The selectivity of this bond cleavage is highly dependent on the excitation wavelength and the specific halogen. researchgate.net

C-I Bond Cleavage : In 4-iodophenol, simulations show that prompt C-I bond fission occurs upon excitation at wavelengths up to 330 nm. The process is fast and direct, driven by dissociation on a repulsive potential energy surface. This is largely due to the low C-I bond strength and strong spin-orbit coupling effects. researchgate.net

C-Br Bond Cleavage : For 4-bromophenol, C-Br bond cleavage is also observed. However, at longer wavelengths, the dissociation is not direct. Instead, the molecule first undergoes internal conversion (IC) to a highly vibrationally excited level of the ground electronic state, from which it then dissociates. researchgate.net At shorter wavelengths (e.g., ~240 nm), a more direct, prompt dissociation pathway becomes accessible. researchgate.net

O-H Bond Cleavage : O-H bond fission competes with C-halogen bond fission, particularly at higher excitation energies (shorter wavelengths, ≲ 240 nm). This process typically occurs on a repulsive (n/π)σ* potential energy surface, yielding fast-moving hydrogen atoms. researchgate.net

These simulations, which combine high-level electronic structure calculations with dynamics, are crucial for interpreting experimental results from techniques like velocity map imaging. researchgate.netaip.org

Computational models can predict the outcome of complex organic reactions involving this compound. By simulating reaction mechanisms, chemists can understand and predict regioselectivity—the preference for reaction at one position over another. The directing effects of the substituents (-OH, -Br, -I) are key to this selectivity.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH | 1 | Strongly Activating | Ortho, Para |

| -I | 2 | Weakly Deactivating | Ortho, Para |

| -Br | 4 | Weakly Deactivating | Ortho, Para |

Intermolecular Interactions and Non-Covalent Bonding

The way this compound molecules interact with each other and with their environment is governed by non-covalent forces. These interactions are critical in determining the compound's physical properties, such as its melting point and solubility, as well as its structure in the solid state (crystal packing).

The primary non-covalent interactions for this compound are:

Hydrogen Bonding : The phenolic -OH group is a classic hydrogen bond donor. It can form strong hydrogen bonds with acceptors, such as the oxygen or nitrogen atoms of other molecules, or with the oxygen of another this compound molecule. researchgate.netresearchgate.net

Halogen Bonding : Both bromine and iodine atoms can participate in halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-X bond. This positive region can interact favorably with a nucleophile (a Lewis base), such as a lone pair on an oxygen or nitrogen atom. researchgate.net The strength of this interaction generally increases with the polarizability of the halogen, making iodine a stronger halogen bond donor than bromine.

π-π Stacking : The aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Computational methods, including DFT and ab initio calculations, can be used to model and quantify the strength of these individual interactions, helping to understand and predict the supramolecular architecture of this compound in crystals. researchgate.net

Theoretical Characterization of Halogen Bonding in Chemical and Biological Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. mdpi.com This phenomenon is attributed to the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential, known as a "σ-hole," along the axis of the R-X bond (where R is a carbon or other atom and X is the halogen). mdpi.com In this compound, both the bromine and iodine atoms can participate in halogen bonding, with the iodine atom typically forming stronger bonds due to its higher polarizability and more positive σ-hole.

Theoretical methods are indispensable for characterizing these interactions. Computational techniques such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) surfaces, Quantum Theory of Atoms in Molecules (QTAIM), and the Noncovalent Interaction Plot (NCIplot) are commonly employed to analyze halogen bonds. mdpi.com

Molecular Electrostatic Potential (MEP) Surfaces: MEP calculations visualize the electrostatic potential on the van der Waals surface of a molecule. For halogenated compounds like this compound, MEP surfaces show a positive σ-hole on the outer region of the iodine and bromine atoms, confirming their ability to act as halogen bond donors. mdpi.com The magnitude of this positive potential generally follows the order I > Br > Cl > F. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize bonding interactions by locating bond critical points (BCPs) and bond paths between interacting atoms. mdpi.com The presence of a BCP between a halogen and a nucleophile provides evidence of a halogen bond. acs.org

Noncovalent Interaction Plot (NCIplot): This method is used to visualize and characterize non-covalent interactions in real space, helping to distinguish between weak van der Waals forces, stronger hydrogen bonds, and halogen bonds. mdpi.com

In the context of this compound, theoretical studies on similar dihalogenated phenols reveal that halogen bonds can be significant structure-directing forces in the solid state. nih.govresearchgate.net These interactions are classified into two main types: Type I, where the C-X···X-C angles are equal (θ1 = θ2), and Type II, where one angle is close to 180° and the other is close to 90° (θ1 ≈ 170°, θ2 ≈ 100°). researchgate.netresearchgate.net Type II interactions are generally considered true halogen bonds, arising from the interaction between the positive σ-hole of one halogen and the negative equatorial belt of another. nih.govresearchgate.net

Computational studies on molecules like 4-bromo-3-chlorophenol (B77146) have shown that the heavier bromine atom preferentially participates in Type II halogen bonds over Type I. nih.govresearchgate.net By analogy, in this compound, the highly polarizable iodine atom would be the primary halogen bond donor, capable of forming strong C-I···Y interactions (where Y is a nucleophile like an oxygen or another halogen atom). The bromine atom could also participate in such interactions, though they are expected to be weaker than those involving iodine. The interplay between O-H···O hydrogen bonds and X···O or X···X halogen bonds (where X = Br, I) would be critical in determining the crystal packing of this compound. nih.govresearchgate.net

Table 1: Estimated Halogen Bond Complex Formation Energies for Halobenzenes with N-methylacetamide (MP2/TZVPP level)

| Halogen Bond | Estimated Energy (kJ/mol) | Reference |

|---|---|---|

| Cl···O | 5.4–7.5 | acs.org |

| Br···O | 9.0–12.1 | acs.org |

| I···O | 14.2–17.6 | acs.org |

Computational Analysis of Intramolecular Hydrogen Bonding in Halophenols

The presence of a hydroxyl group ortho to a halogen atom in this compound allows for the potential formation of an intramolecular hydrogen bond (O-H···I). The existence and strength of such bonds in 2-halophenols have been a subject of considerable theoretical and spectroscopic investigation. rsc.orgresearchgate.net

Computational studies, often employing methods like CNDO/2, ab initio calculations, and DFT, have been crucial in analyzing the conformational preferences and energetics of these systems. researchgate.netmodgraph.co.uk For a 2-halophenol, two primary conformers exist: a cis form where the hydroxyl hydrogen points towards the halogen, and a trans form where it points away. The existence of an intramolecular hydrogen bond would stabilize the cis conformer.

Theoretical analyses of 2-chlorophenol, 2-bromophenol (B46759), and 2-iodophenol (B132878) consistently conclude that a weak intramolecular hydrogen bond is present in these molecules. rsc.orgresearchgate.net In contrast, 2-fluorophenol (B130384) shows very little evidence of such bonding. rsc.orgresearchgate.net The strength of this interaction is a balance between the electrostatic attraction and the steric repulsion between the atoms. While fluorine is the most electronegative, its small size can lead to repulsion. The larger, more polarizable halogens like bromine and iodine can better accommodate the hydrogen atom.

For this compound, the relevant interaction is the O-H···I hydrogen bond. Based on studies of 2-iodophenol, it is expected that this compound will exhibit a weak intramolecular hydrogen bond that stabilizes the cis conformation. rsc.orgresearchgate.net Computational methods can quantify the strength of this bond by calculating the energy difference between the cis (hydrogen-bonded) and trans (non-hydrogen-bonded) conformers.

Geometric Parameters: Calculations can determine key geometric parameters like the O-H, H···I, and O···I distances, as well as the O-H···I bond angle. A short H···I distance and an angle close to linear are indicative of a hydrogen bond.

Vibrational Frequencies: The O-H stretching frequency (νOH) is a sensitive probe for hydrogen bonding. The formation of an intramolecular hydrogen bond typically leads to a red-shift (a decrease in frequency) of the νOH band compared to the "free" OH in the trans conformer. researchgate.net

Energetics: The energy of the intramolecular hydrogen bond can be estimated as the enthalpy difference between the cis and trans isomers. For 2-iodophenol, this energy has been estimated to be around 2.75 kcal/mol. researchgate.net

Studies combining NMR spectroscopy and theoretical calculations have provided robust evidence for these interactions. rsc.orgrsc.org For instance, the Abraham solute hydrogen bond acidity parameter, derived from both experimental (A(NMR)) and theoretical (A(Gen)) methods, indicates weak intramolecular hydrogen bonding in 2-chloro, 2-bromo, and 2-iodophenol. rsc.orgrsc.org

Table 2: Theoretical and Experimental Data for Intramolecular Hydrogen Bonding in 2-Halophenols

| Compound | H-Bond Energy (kcal/mol) | Conclusion from Theoretical/Spectroscopic Data | Reference |

|---|---|---|---|

| 2-Fluorophenol | - | Very little to no intramolecular H-bond | rsc.orgresearchgate.net |

| 2-Chlorophenol | 3.41 | Weak intramolecular H-bond | rsc.orgresearchgate.net |

| 2-Bromophenol | 3.13 | Weak intramolecular H-bond | rsc.orgresearchgate.net |

| 2-Iodophenol | 2.75 | Weak intramolecular H-bond | rsc.orgresearchgate.net |

The computational analysis of this compound, informed by extensive research on simpler halophenols, provides a powerful framework for predicting its molecular behavior, which is governed by the subtle yet significant forces of halogen and hydrogen bonding.

Biological Activity and Mechanistic Pharmacology of 4 Bromo 2 Iodophenol Derivatives

Mechanisms of Bioactivity at the Cellular and Molecular Level

The biological effects of 4-bromo-2-iodophenol derivatives are rooted in their ability to interact with and modulate the function of crucial biological molecules and pathways. The presence and positioning of the halogen atoms are fundamental to this activity.

Derivatives of this compound have been identified as potent inhibitors of several classes of enzymes. The halogen atoms on the phenolic ring enhance binding affinity to various biological targets, allowing for effective interaction.

Research has shown that bromophenols can act as inhibitors for human carbonic anhydrase (hCA) isoenzymes I and II. Compounds structurally similar to this compound have demonstrated potent inhibition, with Ki values of 1.63 nM for hCA I and 15.05 nM for hCA II. These enzymes are implicated in conditions such as glaucoma and Alzheimer's disease. Additionally, these derivatives show promise as inhibitors of acetylcholinesterase (AChE), another key target in neurodegenerative disease research.

Furthermore, studies on dehaloperoxidase-hemoglobin (DHP) reveal that 4-halophenols, including 4-iodophenol (B32979) and 4-bromophenol (B116583), bind within an internal pocket of the enzyme, acting as inhibitors rather than substrates. nih.gov This interaction prevents the enzyme from carrying out its normal oxidative functions. nih.gov Other targeted enzymes include SIRT2 and carboxylesterases (CEs), indicating a broad spectrum of enzymatic interaction. nih.gov For instance, a bromo-substituted derivative based on a β-lapachone scaffold was found to be a potent inhibitor of human liver carboxylesterase (hCE1) with an inhibition constant (Ki) of approximately 16 nM. nih.gov

Table 1: Enzyme Inhibition by Halogenated Phenol (B47542) Derivatives

| Enzyme Target | Derivative Type | Inhibition/Binding Data | Reference |

|---|---|---|---|

| Carbonic Anhydrase I (hCA I) | Similar Bromophenols | Ki = 1.63 nM | |

| Carbonic Anhydrase II (hCA II) | Similar Bromophenols | Ki = 15.05 nM | |

| Acetylcholinesterase (AChE) | This compound | Effective Inhibition | |